molecular formula C16H24FN3O B5608954 3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride

3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride

Cat. No. B5608954
M. Wt: 293.38 g/mol
InChI Key: CDDURMDJUROFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride involves its interaction with the serotonin transporter and the 5-HT2A receptor. As an SSRI, it inhibits the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing its neurotransmitter activity. As an antagonist of the 5-HT2A receptor, it blocks the activity of serotonin at this receptor, leading to a reduction in its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit significant activity as an SSRI, leading to an increase in the concentration of serotonin in the synaptic cleft and enhancing its neurotransmitter activity. It has also been found to exhibit significant activity as an antagonist of the 5-HT2A receptor, leading to a reduction in its activity.

Advantages and Limitations for Lab Experiments

3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride has several advantages and limitations for lab experiments. Its selective serotonin reuptake inhibitor activity makes it a promising candidate for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. However, its activity as an antagonist of the 5-HT2A receptor may limit its therapeutic potential in certain conditions.

Future Directions

The future directions of research on 3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride include exploring its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Further research is needed to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride has been achieved through various methods. One of the commonly used methods is the reaction of 2-fluorobenzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting compound with pyrrolidine and subsequent purification to obtain the final product.

Scientific Research Applications

3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI) and as an antagonist of the 5-HT2A receptor. These properties make it a promising candidate for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

3-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O/c17-15-4-2-1-3-14(15)11-19-7-9-20(10-8-19)13-16(21)5-6-18-12-16/h1-4,18,21H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDURMDJUROFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CN2CCN(CC2)CC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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